N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzofuran moiety and a benzothiazole-carboxamide group. This structure combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3S/c23-16(11-5-6-12-15(8-11)26-9-19-12)20-18-22-21-17(25-18)14-7-10-3-1-2-4-13(10)24-14/h1-9H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXVHYPPJYRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of benzofuran derivatives, followed by the formation of oxadiazole and benzothiazole rings. The final step involves the coupling of these intermediates to form the target compound. Specific reaction conditions, such as the use of dehydrative cyclization, transition-metal catalysis, and specific solvents like anhydrous toluene, are crucial for achieving high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety, potentially involving continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting resistant bacterial strains and cancer cells.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) or interact with DNA to exert its effects. The compound’s heterocyclic structures allow it to engage in multiple binding interactions, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Aryl Moieties
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole core but differ in substituents. LMM5 includes a sulfamoyl-benzyl group and a 4-methoxyphenylmethyl chain, while LMM11 substitutes with a cyclohexyl-ethylsulfamoyl group and a furan-2-yl moiety. These substitutions result in distinct antifungal activities: LMM11 exhibited higher efficacy against Candida albicans compared to LMM5, likely due to the furan group enhancing membrane permeability .
Compound 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) feature sulfanyl linkages and amino-thiazole groups. Their molecular weights (375–389 g/mol) and melting points (134–178°C) are lower than the target compound, suggesting reduced thermal stability but improved solubility .
Compounds with Benzothiazole/Benzofuran Variations
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide replaces the oxadiazole with a thiadiazole ring and substitutes benzothiazole with benzodioxole.
Compounds 8t–8w (e.g., N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide) incorporate indole moieties and exhibit bioactivity against enzymes like lipoxygenase (LOX) and α-glucosidase. Their molecular weights (379–428 g/mol) and diverse substituents highlight the role of bulky groups in modulating enzyme inhibition .
Physicochemical and Pharmacological Comparison
Table 1: Key Physicochemical Properties
*Calculated based on structural formula.
Pharmacological Profiles
- Antifungal Activity : The target compound’s benzothiazole-carboxamide may enhance binding to fungal thioredoxin reductase, analogous to LMM11’s furan-driven efficacy .
- Enzyme Inhibition : Compounds 8t–8w inhibit LOX and α-glucosidase (IC₅₀: 10–50 µM), suggesting the target compound’s benzothiazole group could similarly target metabolic enzymes .
- Solubility and Bioavailability: The sulfanyl and amino-thiazole groups in 7c–7f improve aqueous solubility compared to the target compound’s more lipophilic structure .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a unique structure comprising a benzothiazole moiety linked to an oxadiazole and benzofuran. The synthesis typically involves multiple steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic derivatives.
- Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids under dehydrating conditions.
- Final Coupling : The final compound is synthesized by coupling the benzofuran and oxadiazole derivatives with a benzothiazole carboxamide using coupling agents like EDC∙HCl .
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study reported IC50 values ranging from 0.20 to 2.58 μM for similar oxadiazole derivatives against human cancer cell lines .
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 0.59 | |
| Compound B | PC-3 | 0.49 | |
| Compound C | NCI-H23 | 4.79 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. The oxadiazole ring has been shown to interact with various biological targets:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Antibacterial Mechanisms : The mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies highlight the potential of this compound in drug discovery:
- Case Study on Anticancer Activity : A series of oxadiazole derivatives were screened against the National Cancer Institute's 60 human cancer cell lines panel, revealing that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Case Study on Antimicrobial Efficacy : A study demonstrated that specific oxadiazole derivatives significantly reduced the growth of resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how do they influence its reactivity?
- The compound integrates three heterocyclic systems: a benzofuran (aromatic oxygen-containing ring), a 1,3,4-oxadiazole (five-membered ring with two nitrogen and one oxygen atom), and a benzothiazole (sulfur- and nitrogen-containing bicyclic structure). The oxadiazole ring enhances metabolic stability, while the benzothiazole moiety is associated with bioactivity in medicinal chemistry (e.g., kinase inhibition) .
- Methodological Insight : Structural analysis via X-ray crystallography (as in ) or NMR can confirm regioselectivity and tautomeric forms, critical for understanding reactivity.
Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?
- Synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or carbodiimides) .
- Step 2 : Coupling the oxadiazole intermediate with a benzothiazole-carboxylic acid derivative using amide bond-forming reagents like HATU or EDCI .
- Challenges : Low yields in oxadiazole cyclization (~40–60%) due to competing side reactions; purification difficulties from regioisomers .
Q. How is the purity and stability of this compound assessed in experimental settings?
- Analytical Methods :
- HPLC-MS for purity assessment (>95% by ).
- Thermogravimetric Analysis (TGA) to evaluate thermal stability, critical for storage conditions.
- Accelerated Stability Studies (40°C/75% RH for 4 weeks) to predict degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Quantum Chemical Calculations (e.g., DFT) predict transition states for oxadiazole cyclization, guiding solvent selection (polar aprotic solvents like DMF improve yields) .
- Reaction Path Search Algorithms (e.g., ICReDD’s workflow) reduce trial-and-error experimentation by simulating intermediates and byproducts .
- Example : Adjusting substituents on the benzofuran ring (e.g., electron-withdrawing groups) to modulate cyclization efficiency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Root Causes : Differences in assay conditions (e.g., ATP concentrations in kinase assays), cellular permeability, or metabolite interference.
- Methodological Solutions :
- Standardized Assay Protocols : Use uniform ATP concentrations (e.g., 10 µM for kinase inhibition assays).
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
- Structural Analog Comparison : Test derivatives with modified benzothiazole substituents to isolate SAR trends .
Q. How can the compound’s pharmacokinetic (PK) properties be improved without compromising bioactivity?
- Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Crystallinity Modulation : Co-crystallization with co-formers (e.g., succinic acid) to improve dissolution rates .
- In Silico Tools : LogP predictions (e.g., SwissADME) balance lipophilicity and permeability .
Key Methodological Recommendations
- Synthetic Chemistry : Prioritize HATU-mediated coupling for higher yields and purity .
- Biological Assays : Include negative controls (e.g., staurosporine for kinase inhibition) to validate target specificity .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding variables in bioactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
